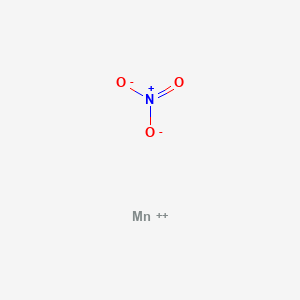
Nitric acid, manganese salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid, manganese salt is a chemical compound with the molecular formula Mn(NO3)2. It is a highly soluble, crystalline substance that has a variety of uses in scientific research. Nitric acid, manganese salt is commonly used in the synthesis of other chemicals and is also used as a catalyst in various chemical reactions. In
Mécanisme D'action
The mechanism of action of nitric acid, manganese salt is not well understood. However, it is believed that the manganese ions in the compound act as a catalyst in various chemical reactions. The nitrate ions in the compound also play a role in the reaction by providing oxygen atoms for oxidation reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of nitric acid, manganese salt. However, it is known to be toxic if ingested or inhaled. It can cause irritation to the skin, eyes, and respiratory system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using nitric acid, manganese salt in lab experiments is its high solubility in water, which makes it easy to dissolve and work with. Additionally, it is relatively inexpensive and readily available. However, one limitation is its toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on nitric acid, manganese salt. One area of interest is the development of new catalysts based on the compound for use in organic synthesis reactions. Additionally, further research is needed to understand the mechanism of action and potential applications in the fields of materials science and biotechnology.
In conclusion, nitric acid, manganese salt is a versatile compound with a variety of scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on the compound is needed to fully understand its potential applications in various fields.
Méthodes De Synthèse
Nitric acid, manganese salt is commonly synthesized by reacting manganese oxide with nitric acid. The reaction is as follows:
MnO + 2HNO3 → Mn(NO3)2 + H2O
The resulting nitric acid, manganese salt can be purified through recrystallization.
Applications De Recherche Scientifique
Nitric acid, manganese salt has a variety of scientific research applications. It is commonly used as a catalyst in organic synthesis reactions, such as the oxidation of alcohols and aldehydes. Nitric acid, manganese salt is also used as a reagent in the determination of nitrogen in organic compounds. Additionally, it is used in the production of magnetic materials, ceramics, and pigments.
Propriétés
Numéro CAS |
13224-08-3 |
|---|---|
Nom du produit |
Nitric acid, manganese salt |
Formule moléculaire |
MnN2O6 |
Poids moléculaire |
116.943 g/mol |
Nom IUPAC |
manganese(2+);nitrate |
InChI |
InChI=1S/Mn.NO3/c;2-1(3)4/q+2;-1 |
Clé InChI |
AEYBXNCIGKALJS-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[Mn+2] |
SMILES canonique |
[N+](=O)([O-])[O-].[Mn+2] |
Synonymes |
nitric acid, manganese salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Succinic acid, [1,4-14C]](/img/structure/B88980.png)
![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)








